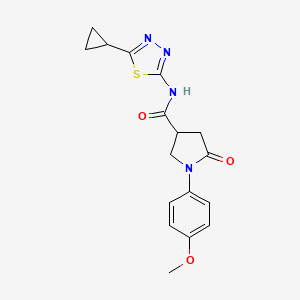

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

CAS No.:

Cat. No.: VC14814200

Molecular Formula: C17H18N4O3S

Molecular Weight: 358.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H18N4O3S |

|---|---|

| Molecular Weight | 358.4 g/mol |

| IUPAC Name | N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |

| Standard InChI | InChI=1S/C17H18N4O3S/c1-24-13-6-4-12(5-7-13)21-9-11(8-14(21)22)15(23)18-17-20-19-16(25-17)10-2-3-10/h4-7,10-11H,2-3,8-9H2,1H3,(H,18,20,23) |

| Standard InChI Key | DFGPTUUFGLPDKH-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)C4CC4 |

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Formula

The compound is systematically named N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide, as per IUPAC rules . Its molecular formula, , reflects a composition of 17 carbon, 18 hydrogen, 4 nitrogen, 3 oxygen, and 1 sulfur atom. The molecular weight, calculated as 358.4 g/mol, aligns with mass spectrometry data .

Structural Characterization

The compound’s structure integrates three key subunits (Fig. 1):

-

1,3,4-Thiadiazole Ring: A five-membered heterocycle containing two nitrogen atoms and one sulfur atom, substituted at position 5 with a cyclopropyl group.

-

Pyrrolidone Core: A five-membered lactam ring (5-oxopyrrolidine) substituted at position 3 with a carboxamide group.

-

4-Methoxyphenyl Group: An aromatic ring para-substituted with a methoxy group, attached to the pyrrolidone nitrogen.

The SMILES notation, COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)C4CC4, encodes this arrangement . The 3D conformation reveals a planar thiadiazole ring and a puckered pyrrolidone system, with the cyclopropyl group adopting a strained tetrahedral geometry .

Table 1: Key Structural Descriptors

Physicochemical Properties

Computed Physicochemical Parameters

PubChem’s computational models provide critical insights into the compound’s behavior:

-

Hydrogen Bond Donors/Acceptors: 1 donor (amide NH) and 6 acceptors (carbonyl O, thiadiazole N, methoxy O) .

-

Topological Polar Surface Area (TPSA): 106 Ų, derived from oxygen and nitrogen atom contributions .

These properties influence solubility, membrane permeability, and bioavailability, positioning the compound as a candidate for oral drug development.

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 358.4 g/mol | |

| XLogP3-AA | 1.2 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 6 | |

| Rotatable Bond Count | 5 | |

| Exact Mass | 358.10996162 Da |

Synthesis and Structural Modification

Analytical Characterization

The compound’s purity and identity are confirmed via:

-

Nuclear Magnetic Resonance (NMR): NMR would show distinct signals for the cyclopropyl (δ 0.5–1.5 ppm), methoxy (δ 3.8 ppm), and pyrrolidone protons (δ 2.5–3.5 ppm) .

-

Infrared (IR) Spectroscopy: Stretching vibrations for amide C=O (~1650 cm⁻¹) and thiadiazole C=N (~1550 cm⁻¹).

Biological Activities and Hypothetical Applications

Mechanism of Action

Thiadiazole derivatives are known to inhibit enzymes like carbonic anhydrase and cyclooxygenase (COX). The carboxamide group may facilitate hydrogen bonding with catalytic residues, while the methoxyphenyl moiety could enhance binding to hydrophobic pockets . Computational docking studies are needed to validate these hypotheses.

Table 3: Hypothetical Therapeutic Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume